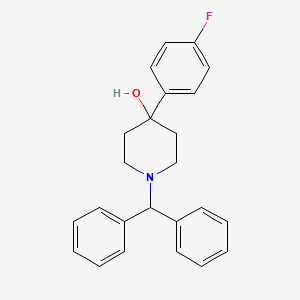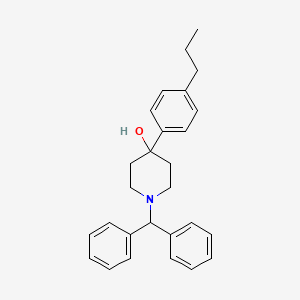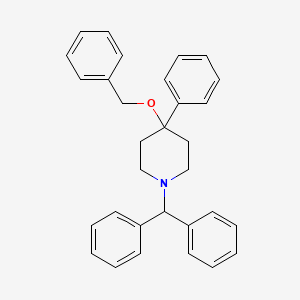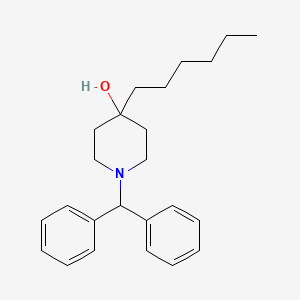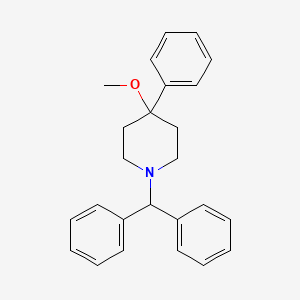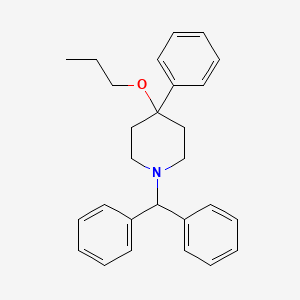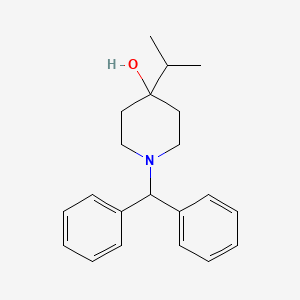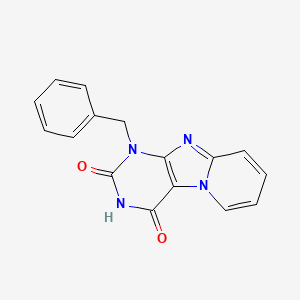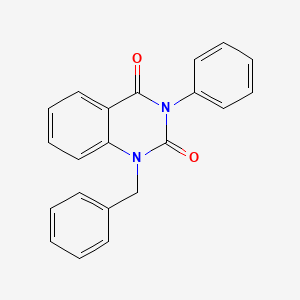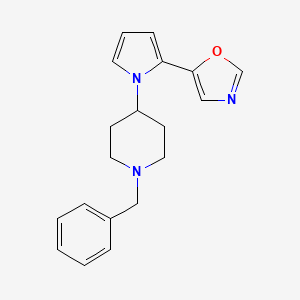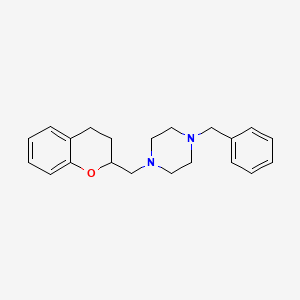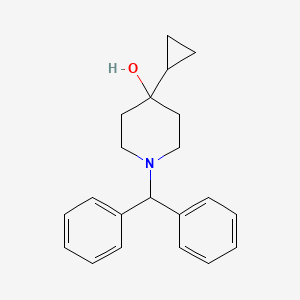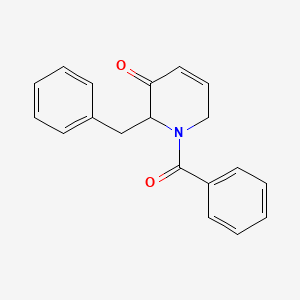![molecular formula C14H10BrN3 B10840295 2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)
2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the pyrido[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids .
Suzuki–Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., DMF).
Conditions: The reaction mixture is heated under reflux with the nucleophile and base until the substitution is complete.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., water, acetic acid).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the oxidizing agent used.
-
Reduction Reactions
Reagents: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reducing agent used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and fused ring systems.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Research: It is used in the study of various biological pathways and molecular targets, including protein kinases and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, including tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions lead to the modulation of cellular signaling pathways, resulting in the inhibition of cell proliferation, induction of apoptosis, and other biological effects.
Comparación Con Compuestos Similares
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrido[2,3-d]pyrimidine ring.
Pyrido[3’,2’4,5]thieno[3,2-b]pyridines: These compounds have a fused thieno ring system and exhibit similar biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds contain a triazolo ring fused to the pyrido[2,3-d]pyrimidine core and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H10BrN3 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H10BrN3/c1-9-5-6-11-8-16-13(18-14(11)17-9)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Clave InChI |
QTHPZWOJWWROSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NC=C2C=C1)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



